molecular formula C9H5F3N2O2 B13423032 Sydnone, 3-[3-(trifluoromethyl)phenyl]- CAS No. 26537-62-2

Sydnone, 3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B13423032
CAS No.: 26537-62-2
M. Wt: 230.14 g/mol
InChI Key: JJYUHHXTXJWKHP-UHFFFAOYSA-N
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Description

Sydnone, 3-[3-(trifluoromethyl)phenyl]-: is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds, which means they possess both positive and negative charges within the same molecule, but the charges are delocalized. This particular sydnone derivative is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the sydnone ring. The presence of the trifluoromethyl group on the phenyl ring can be introduced through various methods, including the use of trifluoroacetic acid or trifluoromethylation reagents.

Industrial Production Methods: Industrial production of sydnone derivatives often employs mechanochemical approaches, such as ball-milling, to enhance reaction efficiency and reduce the use of organic solvents. This method has been shown to be effective in the synthesis of various sydnone derivatives, including those with pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Sydnone, 3-[3-(trifluoromethyl)phenyl]- undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sydnone, 3-[3-(trifluoromethyl)phenyl]- involves its ability to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of biologically active pyrazole and triazole derivatives. These reactions are facilitated by the delocalized charges within the sydnone ring, which enhance its reactivity with dipolarophiles. The compound’s trifluoromethyl group further modulates its chemical behavior, influencing its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in sydnone, 3-[3-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and enhanced reactivity in cycloaddition reactions. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

26537-62-2

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(15)16-13-14/h1-5H

InChI Key

JJYUHHXTXJWKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+]2=NOC(=C2)[O-])C(F)(F)F

Origin of Product

United States

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